8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
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Description
8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C14H18N4O2 and its molecular weight is 274.324. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is often associated with the development of cancer .
Mode of Action
This compound acts as an inhibitor of CDKs . By binding to these kinases, it prevents their activity, thereby disrupting the cell cycle. This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on dysregulated CDK activity for survival .
Biochemical Pathways
The inhibition of CDKs affects multiple biochemical pathways. Key among these is the cell cycle regulation pathway . By inhibiting CDKs, the compound prevents the progression of the cell cycle from the G1 phase to the S phase, and from the G2 phase to mitosis . This can lead to cell cycle arrest and the induction of apoptosis .
Result of Action
The result of the compound’s action is the disruption of the cell cycle and the potential induction of apoptosis . This can lead to the death of cancer cells, thereby reducing tumor growth and potentially leading to tumor regression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could affect its metabolism and excretion, potentially impacting its efficacy. Additionally, factors such as pH and temperature could influence its stability and activity. Understanding these factors is crucial for optimizing the use of this compound in a therapeutic context.
Biochemical Analysis
Biochemical Properties
The compound 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one interacts with a variety of enzymes and proteins. It has been identified as a CDK inhibitor, suggesting that it interacts with cyclin-dependent kinases . The nature of these interactions is likely to involve binding to the active site of these enzymes, inhibiting their activity and thus influencing biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. As a CDK inhibitor, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it may inhibit the progression of the cell cycle, leading to a halt in cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a CDK inhibitor, it binds to cyclin-dependent kinases, inhibiting their activity and thus impacting cell cycle progression .
Temporal Effects in Laboratory Settings
Given its role as a CDK inhibitor, it is likely that its effects on cellular function would be observed over the course of the cell cycle .
Properties
IUPAC Name |
8-(2-methoxyethyl)-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-20-9-8-18-12(19)5-4-11-13(15-10-16-14(11)18)17-6-2-3-7-17/h4-5,10H,2-3,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVSPDPEBIIUKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC2=C1N=CN=C2N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.